molecular formula C28H34N4O6S B11089404 Ethyl 4-(4-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-1-yl)benzoate

Ethyl 4-(4-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-1-yl)benzoate

Cat. No.: B11089404
M. Wt: 554.7 g/mol
InChI Key: AEVIEBRXVMVXPY-UHFFFAOYSA-N
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Description

Ethyl 4-(4-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-1-yl)benzoate is a complex organic compound with a unique structure that includes multiple functional groups such as ethoxy, amino, oxo, morpholinyl, and thioxoimidazolidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-1-yl)benzoate involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Ethoxyphenyl Amino Intermediate: This step involves the reaction of 4-ethoxyaniline with an appropriate acylating agent to form the ethoxyphenyl amino intermediate.

    Introduction of the Morpholinyl Group: The intermediate is then reacted with a morpholine derivative under controlled conditions to introduce the morpholinyl group.

    Cyclization and Thioxoimidazolidinyl Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Ethyl 4-(4-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-1-yl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-(4-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-1-yl)benzoate can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C28H34N4O6S

Molecular Weight

554.7 g/mol

IUPAC Name

ethyl 4-[4-[2-(4-ethoxyanilino)-2-oxoethyl]-3-(2-morpholin-4-ylethyl)-5-oxo-2-sulfanylideneimidazolidin-1-yl]benzoate

InChI

InChI=1S/C28H34N4O6S/c1-3-37-23-11-7-21(8-12-23)29-25(33)19-24-26(34)32(22-9-5-20(6-10-22)27(35)38-4-2)28(39)31(24)14-13-30-15-17-36-18-16-30/h5-12,24H,3-4,13-19H2,1-2H3,(H,29,33)

InChI Key

AEVIEBRXVMVXPY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCN3CCOCC3)C4=CC=C(C=C4)C(=O)OCC

Origin of Product

United States

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